molecular formula C10H17N3O2 B054674 ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate CAS No. 112779-14-3

ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate

Cat. No. B054674
CAS RN: 112779-14-3
M. Wt: 211.26 g/mol
InChI Key: DJFSJKPXNYYPFK-UHFFFAOYSA-N
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Description

Synthesis Analysis
Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is synthesized through specific chemical reactions involving precursors like ethyl 2-cyano-3,3-dimethylthioacrylate. The synthesis process has been detailed, showcasing the steps and conditions under which the compound is formed, including the use of refluxed ethanol and specific reagents to achieve the desired structure (Ming Li et al., 2010).

Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined using X-ray diffraction methods. The crystal structure is monoclinic, belonging to space group P21/c, with specific cell dimensions and molecular weight detailed, indicating a complex structure with fungicidal and plant growth regulation activities (L. Minga, 2005).

Chemical Reactions and Properties
The compound undergoes various chemical reactions, including cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. These reactions are selective and result in the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be readily converted to their 1-unsubstituted analogs, showcasing its versatility in synthetic chemistry (P. S. Lebedˈ et al., 2012).

Physical Properties Analysis
This compound's physical properties, such as its crystalline structure, density, and molecular weight, are crucial for understanding its behavior in different environments and its potential applications in various fields. The compound's crystalline form, density, and other physical properties have been characterized through detailed studies, providing insights into its stability and reactivity (L. Minga, 2005).

Chemical Properties Analysis
The compound exhibits significant chemical properties, including fungicidal and plant growth regulation activities, as mentioned. Its reactivity with various reagents and under different conditions highlights its potential for synthesis and application in agricultural and chemical research sectors (L. Minga, 2005).

Scientific Research Applications

Synthesis and Crystal Structure

Research has demonstrated the synthesis and crystal structure determination of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate. The compound exhibits monoclinic crystal structure and shows potential fungicidal and plant growth regulation activities. The synthesis involves treatment with ethyl 2-cyano-3,3-dimethylthioacrylate, followed by X-ray diffraction method for structural analysis (L. Minga, 2005).

Biological Activities

The compound has also been synthesized for its biological activities, including fungicidal and plant growth regulation. It is prepared by reacting with ethyl 2-cyano-3,3-dimethylthioacrylate and shows promising results in preliminary biological assays (Ming Li et al., 2010).

Novel Synthesis Approaches

Efficient synthesis routes have been developed for new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. These methods facilitate the preparation of N-fused heterocycle products with good to excellent yields, showcasing the versatility of ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate in synthesizing novel compounds (Aseyeh Ghaedi et al., 2015).

Antimicrobial and Anticancer Potential

A series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown significant in vitro antimicrobial and anticancer activity, indicating the compound's potential as a precursor for developing therapeutics (H. Hafez et al., 2016).

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302 . The precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFSJKPXNYYPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550165
Record name Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112779-14-3
Record name Ethyl 5-amino-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112779-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution containing t-butylhydrazine hydrochloride salt (10 g, 80.3 mmol), ethyl (ethoxymethylene)-cyanoacetate (13.6 g, 80.4 mmol), and anhydrous sodium acetate (8.2 g, 100 mmol) in 100 mL ethanol was stirred and refluxed for 16 hours. The solution was poured into ice-water. The separated aqueous phase was extracted three times with dichloromethane. The combined organic phases were washed successively with water and saturated brine solution and dried with sodium sulfate. The solvent was removed in vacuo to give 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid ethyl ester (13 g, 77%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tert-butylhydrazine monohydrochloride (13.9 g, 111.55 mmol), sodium acetate (11.44 g, 139.43 mmol) and ethyl 2-(ethoxymethylene)-2-cyanoacetate (19 g, 112.31 mmol) in ethanol (130 mL) was heated under reflux for 20 hr. Ethanol was evaporated under reduced pressure, and ethyl acetate was added to the residue. The solution was washed with aqueous sodium hydrogen carbonate solution and saturated brine and dried, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (solvent gradient; 2→35% ethyl acetate/hexane) to give ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate (24 g, 111.55 mmol, 102%) as a pale-yellow oil.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
11.44 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

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